molecular formula C16H18N2O5 B1423396 N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 477859-90-8

N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B1423396
CAS No.: 477859-90-8
M. Wt: 318.32 g/mol
InChI Key: UMYHETGJRZICRL-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinolones, which are bicyclic compounds containing a 2-quinolone moiety . Quinolones and their derivatives have been found to possess a wide range of pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of quinolones can be confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Polymorphic Modifications for Diuretic Properties

Shishkina et al. (2018) studied polymorphic modifications of a compound closely related to N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, noting its strong diuretic properties and potential as a new remedy for hypertension. They identified two polymorphic forms and analyzed the interaction energies and crystal packing, revealing differences in molecular organization and structural motifs (Shishkina et al., 2018).

Antitubercular Activity

Ukrainets et al. (2008) reported on the synthesis and antitubercular activities of derivatives of 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid, a compound structurally similar to this compound. They proposed an improved method for preparing these compounds and compared their antitubercular activities with those of active structural analogs (Ukrainets et al., 2008).

Structure-Diuretic Activity Relationship

Ukrainets et al. (2018) also explored the structure-diuretic activity relationship in a series of new N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, which are structurally close to the compound . They synthesized a large series of these compounds and discussed their structural features and diuretic effects, identifying samples that exhibited a diuretic effect superior to known hydrochlorothiazide and the lead structure of the pyrroloquinoline group (Ukrainets et al., 2018).

Antibacterial Properties

Ishikawa et al. (1990) synthesized a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, which are structurally related to the compound in focus. They tested these synthesized compounds for antibacterial activities and identified certain derivatives exhibiting potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in drug development .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-11(23-2)8-17-15(20)12-14(19)10-5-3-4-9-6-7-18(13(9)10)16(12)21/h3-5,11,19H,6-8H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYHETGJRZICRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 2
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 4
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

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